3-(Tert-Butoxy)-6-Chloropyridazine

Description

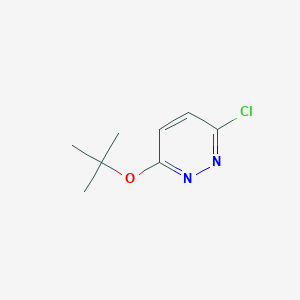

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-chloro-6-[(2-methylpropan-2-yl)oxy]pyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClN2O/c1-8(2,3)12-7-5-4-6(9)10-11-7/h4-5H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKZAMDDJDQKSSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=NN=C(C=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60377220 | |

| Record name | 3-(Tert-Butoxy)-6-Chloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17321-24-3 | |

| Record name | 3-(Tert-Butoxy)-6-Chloropyridazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60377220 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of a Versatile Heterocyclic Building Block

An In-depth Technical Guide to 3-(Tert-Butoxy)-6-Chloropyridazine (CAS: 17321-24-3)

In the landscape of modern medicinal chemistry and materials science, the pyridazine scaffold stands out as a "privileged" heterocyclic motif. Its unique 1,2-diazine structure imparts a π-deficient aromatic system with distinct electronic properties and hydrogen bonding capabilities, making it a cornerstone in the design of bioactive molecules.[1] Within this class, this compound has emerged as a particularly valuable and versatile intermediate. Its bifunctional nature—a reactive chlorine atom poised for substitution and cross-coupling reactions, paired with a sterically bulky, acid-labile tert-butoxy group—offers chemists a powerful tool for controlled, sequential molecular elaboration.

This guide provides a comprehensive technical overview of this compound, moving beyond simple data recitation to explain the underlying principles governing its synthesis, reactivity, and application. We will explore its physicochemical properties, detail robust synthetic and purification protocols, dissect its reaction mechanisms, and highlight its role in the development of advanced chemical entities.

Core Physicochemical and Structural Characteristics

A thorough understanding of a reagent begins with its fundamental properties. This compound is a stable, crystalline solid at room temperature, facilitating ease of handling and storage.

Caption: 2D Structure of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 17321-24-3 | [2] |

| Molecular Formula | C₈H₁₁ClN₂O | [3][4] |

| Molecular Weight | 186.64 g/mol | [3][4] |

| IUPAC Name | 3-chloro-6-(2-methylpropan-2-yl)oxy]pyridazine | [3] |

| Appearance | White to off-white crystalline solid | Vendor Data |

| Melting Point | 97-99 °C | [5][6] |

| XLogP3 | 1.9 | [3] |

| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8°C | [5] |

Synthesis and Purification: A Practical Workflow

The most common and efficient synthesis of this compound involves the nucleophilic substitution of one chlorine atom from the readily available precursor, 3,6-dichloropyridazine. The use of potassium tert-butoxide is critical; its bulky nature favors mono-substitution and its strong basicity drives the reaction to completion.

Caption: Generalized workflow for the synthesis of the title compound.

Detailed Experimental Protocol: Synthesis

-

Materials:

-

3,6-Dichloropyridazine (1.0 equiv)

-

Potassium tert-butoxide (1.0-1.1 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and thermometer, add 3,6-dichloropyridazine.

-

Dissolution: Add anhydrous THF to dissolve the starting material completely. Cool the resulting solution to 0 °C using an ice-water bath.

-

Reagent Addition: Add potassium tert-butoxide portion-wise to the stirred solution over 15-20 minutes, ensuring the internal temperature does not exceed 5 °C. The bulky nature of the tert-butoxide nucleophile sterically disfavors a second substitution, which is a key principle for achieving mono-alkoxylation.[7]

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification Strategy

The crude product is typically a solid that can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to afford the final product as a white crystalline solid. If impurities persist, flash column chromatography on silica gel is an effective alternative.

The Duality of Reactivity: A Chemist's Toolkit

The synthetic utility of this compound stems from the orthogonal reactivity of its two key functional sites. This allows for a logical and stepwise construction of complex molecules.

A. Reactions at the C6-Position: The Electrophilic Chlorine

The electron-withdrawing nature of the two adjacent nitrogen atoms renders the pyridazine ring electron-deficient. This significantly activates the C6-Cl bond towards nucleophilic attack and facilitates its participation in metal-catalyzed cross-coupling reactions.

I. Nucleophilic Aromatic Substitution (SNAr)

The C6-Cl is an excellent leaving group in SNAr reactions. This pathway is highly reliable for forming C-N, C-O, and C-S bonds, which are prevalent in pharmaceutical scaffolds.[8][9] The reaction proceeds via a resonance-stabilized Meisenheimer complex intermediate.[8][10]

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

II. Palladium-Catalyzed Cross-Coupling Reactions

The C6-Cl bond is an ideal handle for modern cross-coupling chemistry, enabling the formation of C-C and C-N bonds with high precision. The Suzuki-Miyaura coupling is a prime example, used to introduce aryl or heteroaryl groups.[11][12]

-

Causality: The success of these reactions relies on a palladium catalyst cycling between Pd(0) and Pd(II) oxidation states. The electron-deficient nature of the pyridazine ring facilitates the initial oxidative addition step, which is often rate-limiting.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

B. Reactivity of the Tert-Butoxy Group: An Acid-Labile Mask

The tert-butoxy group serves as a robust protecting group for the corresponding pyridazinone. Its primary value lies in its stability to a wide range of reaction conditions (basic, nucleophilic, organometallic) followed by its clean and efficient removal under acidic conditions.[13][14][15]

-

Mechanism of Deprotection: In the presence of a strong acid (e.g., Trifluoroacetic Acid (TFA), HCl), the ether oxygen is protonated. This is followed by the elimination of the highly stable tert-butyl cation, which is subsequently quenched, yielding the thermodynamically stable 6-chloropyridazin-3(2H)-one tautomer.

Caption: Acid-catalyzed deprotection of the tert-butoxy group.

Applications in Drug Discovery and Development

The chloropyridazine moiety is a key component in numerous biologically active compounds. Its ability to act as a hydrogen bond acceptor and its rigid structure make it an attractive scaffold for targeting enzyme active sites.[1] this compound serves as a crucial starting material for accessing these complex derivatives.

-

PARP-1 Inhibitors: The chloropyridazine scaffold has been identified as a promising pharmacophore for developing Poly (ADP-ribose) polymerase-1 (PARP-1) inhibitors, which are a class of anticancer agents.[1]

-

Kinase Inhibitors: The pyridazine ring is found in various kinase inhibitors, where it often interacts with the hinge region of the enzyme's ATP-binding pocket.

-

CNS Agents: Pyridazinone derivatives, accessible from this intermediate after deprotection, have been explored as inhibitors of monoamine oxidase B (MAO-B) for potential use in neurodegenerative diseases.[16]

-

General Synthetic Utility: As a versatile building block, it is used in the synthesis of a wide range of compounds for screening libraries in early-stage drug discovery.[17][18]

Spectroscopic Characterization Profile

While detailed spectra should be acquired for each batch, the expected spectroscopic data provides a reliable reference for structural confirmation. The following table is based on the known structure and data from analogous compounds.[19]

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Value | Rationale |

| ¹H NMR | Aromatic Protons | δ 7.0-7.8 ppm (2H, two doublets) | Protons on an electron-deficient aromatic ring. |

| tert-Butyl Protons | δ 1.4-1.6 ppm (9H, singlet) | Nine equivalent methyl protons of the t-Bu group. | |

| ¹³C NMR | Aromatic Carbons | δ 120-165 ppm | Includes two C-H and two quaternary carbons (C-Cl, C-O). |

| Quaternary t-Bu Carbon | δ ~80 ppm | The carbon atom of the t-Bu group attached to oxygen. | |

| Methyl t-Bu Carbons | δ ~28 ppm | The three equivalent methyl carbons of the t-Bu group. | |

| Mass Spec (EI) | Molecular Ion (M⁺) | m/z 186/188 | Presence of ³⁵Cl and ³⁷Cl isotopes in a ~3:1 ratio. |

| IR Spec | C-O Stretch | ~1250-1200 cm⁻¹ | Characteristic for aryl alkyl ethers. |

| C=N, C=C Stretch | ~1600-1450 cm⁻¹ | Aromatic ring vibrations. | |

| C-Cl Stretch | ~800-600 cm⁻¹ | Stretching vibration for the aryl chloride bond. |

Safety, Handling, and Storage

Adherence to proper safety protocols is paramount when working with any chemical intermediate.

-

Hazard Classification: While a full toxicological profile is not extensively documented, similar chlorinated heterocyclic compounds are classified as harmful if swallowed, and can cause skin and serious eye irritation.[20][21]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[20][22]

-

Handling: Avoid creating dust. Keep away from heat, sparks, and open flames. Wash hands thoroughly after handling.[22]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon). For long-term stability, refrigeration at 2-8°C is recommended.[5]

-

Disposal: Dispose of contents and container in accordance with local, regional, and national regulations. Do not allow the product to enter drains.[22]

Conclusion

This compound is more than a mere chemical reagent; it is a strategic tool that enables sophisticated molecular design. Its well-defined and orthogonal reactivity allows for the precise and predictable introduction of diverse functionalities, making it an indispensable intermediate in the synthesis of high-value compounds for the pharmaceutical and materials science sectors. A firm grasp of the principles governing its synthesis, reactivity, and handling, as outlined in this guide, empowers researchers to fully leverage its synthetic potential in their scientific endeavors.

References

- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. CAS 17321-24-3 | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C8H11ClN2O | CID 2763957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS: 17321-24-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. 17321-24-3 | CAS DataBase [m.chemicalbook.com]

- 6. matrixscientific.com [matrixscientific.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. 16.6 Nucleophilic Aromatic Substitution – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 9. youtube.com [youtube.com]

- 10. mdpi.com [mdpi.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. tert-Butyl Ethers [organic-chemistry.org]

- 16. Development of a Novel Class of Pyridazinone Derivatives as Selective MAO-B Inhibitors [mdpi.com]

- 17. nbinno.com [nbinno.com]

- 18. nbinno.com [nbinno.com]

- 19. Structural, vibrational, electronic and NMR spectral analysis of 3-chloro-6-methoxypyridazine by DFT calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. fishersci.com [fishersci.com]

- 21. fishersci.com [fishersci.com]

- 22. watson-int.com [watson-int.com]

A Comprehensive Technical Guide to 3-chloro-6-[(2-methylpropan-2-yl)oxy]pyridazine: Synthesis, Properties, and Applications in Drug Discovery

This guide provides an in-depth analysis of 3-chloro-6-[(2-methylpropan-2-yl)oxy]pyridazine, a key heterocyclic building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document elucidates the compound's nomenclature, physicochemical properties, synthesis, and its strategic application in the creation of novel therapeutic agents.

Nomenclature and Structural Elucidation

The compound commonly referred to as 3-(tert-butoxy)-6-chloropyridazine is systematically named under IUPAC nomenclature as 3-chloro-6-[(2-methylpropan-2-yl)oxy]pyridazine .[1] This nomenclature accurately describes the pyridazine ring substituted with a chlorine atom at the 3-position and a tert-butoxy group at the 6-position. The tert-butoxy group is systematically named (2-methylpropan-2-yl)oxy.

Structural Representation:

References

3-(Tert-Butoxy)-6-Chloropyridazine solubility data

An In-depth Technical Guide to the Solubility of 3-(Tert-Butoxy)-6-Chloropyridazine

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Foreword

In the landscape of pharmaceutical and agrochemical research, a thorough understanding of a compound's physicochemical properties is paramount for its successful development. Among these properties, solubility is a critical determinant of a molecule's behavior, influencing everything from reaction kinetics in synthesis to bioavailability in physiological systems. This guide provides a comprehensive examination of the solubility of this compound, a heterocyclic compound of interest in medicinal chemistry.[1][2]

While specific, publicly available quantitative solubility data for this compound is scarce, this guide will equip the research scientist with the foundational knowledge and practical methodologies to predict and, more importantly, experimentally determine its solubility profile. By synthesizing theoretical principles with actionable experimental protocols, this document serves as a self-validating system for the rigorous characterization of this compound in various solvent systems.

Physicochemical Profile of this compound

A foundational understanding of a compound's intrinsic properties is the first step in predicting its solubility. The "like dissolves like" principle, which states that substances with similar polarities are more likely to be soluble in one another, is a guiding tenet.[3]

Table 1: Key Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₁ClN₂O | PubChem CID: 2763957[4] |

| Molecular Weight | 186.64 g/mol | PubChem CID: 2763957[4] |

| Melting Point | 97-99°C | ChemicalBook[5] |

| Appearance | White to off-white solid | ChemicalBook[5] |

| Computed XLogP3 | 1.9 | PubChem CID: 2763957[4] |

| Hydrogen Bond Donors | 0 | PubChem CID: 2763957[4] |

| Hydrogen Bond Acceptors | 3 (N, N, O) | PubChem CID: 2763957[4] |

The computed XLogP3 value of 1.9 suggests that this compound is moderately lipophilic.[4] The presence of nitrogen and oxygen atoms introduces polarity and hydrogen bond accepting capabilities, while the tert-butyl and chloropyridazine moieties contribute to its nonpolar character. This amphiphilic nature suggests a nuanced solubility profile.

Predicted Solubility Profile

Based on its structure and physicochemical properties, we can infer a qualitative solubility profile:

-

Aqueous Solubility: The molecule's moderate lipophilicity (XLogP3 of 1.9) and lack of hydrogen bond donors suggest that its solubility in water will be low.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetone): The presence of polar functionalities (the pyridazine ring and the ether oxygen) suggests that it is likely to be soluble in polar aprotic solvents.

-

Polar Protic Solvents (e.g., Ethanol, Methanol): Solubility in these solvents is also expected to be favorable, as they can interact with the polar parts of the molecule.

-

Nonpolar Solvents (e.g., Hexane, Toluene): The nonpolar tert-butyl group and the overall molecular structure suggest some solubility in nonpolar solvents, although likely less than in polar aprotic and protic solvents.

-

Acidic and Basic Aqueous Solutions: The pyridazine ring contains basic nitrogen atoms, suggesting that the compound's solubility may increase in acidic aqueous solutions due to the formation of a more soluble salt.

The following diagram illustrates the logical flow for predicting solubility based on molecular characteristics.

Caption: Predicted solubility of this compound.

Experimental Determination of Solubility

The following protocols provide a systematic approach to first qualitatively assess and then quantitatively measure the solubility of this compound.

Materials and Equipment

-

This compound (solid)

-

Analytical balance

-

Vortex mixer

-

Thermostatic shaker or water bath

-

Centrifuge

-

HPLC, GC-MS, or UV-Vis spectrophotometer

-

Volumetric flasks, pipettes, and syringes

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Scintillation vials or other suitable sealed containers

-

Solvents (e.g., deionized water, phosphate-buffered saline (PBS), ethanol, methanol, dimethyl sulfoxide (DMSO), acetone, hexane, toluene)

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in various solvents.

Protocol:

-

Add approximately 1-2 mg of this compound to a small test tube or vial.

-

Add 1 mL of the desired solvent.

-

Vortex the mixture vigorously for 1-2 minutes.

-

Visually inspect the solution for any undissolved solid.

-

If the solid dissolves completely, the compound is considered "soluble" in that solvent at approximately 1-2 mg/mL.

-

If the solid does not dissolve, the compound is "insoluble" or "sparingly soluble."

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining thermodynamic equilibrium solubility.

Protocol:

-

Preparation of Stock Solutions (for analytical standard curve):

-

Prepare a concentrated stock solution of this compound in a solvent in which it is freely soluble (e.g., DMSO or methanol).

-

Perform serial dilutions to create a series of standards of known concentrations.

-

-

Equilibration:

-

Add an excess amount of solid this compound to a series of vials containing a known volume of each test solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours). A preliminary time-course experiment can determine the optimal equilibration time.

-

-

Sample Processing:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter (e.g., 0.22 µm) to remove any undissolved micro-particles. This step is critical to avoid overestimation of solubility.

-

-

Analysis:

-

Dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical standard curve.

-

Analyze the diluted samples and the standard solutions using a validated analytical method (e.g., HPLC, GC-MS, or UV-Vis spectrophotometry).[6][7]

-

Construct a standard curve by plotting the analytical response versus the known concentrations of the standards.

-

Determine the concentration of this compound in the diluted samples from the standard curve.

-

Calculate the solubility in the original solvent by multiplying the determined concentration by the dilution factor.

-

The following diagram outlines the workflow for the quantitative solubility determination.

Caption: Quantitative solubility determination workflow.

Data Presentation

Quantitative solubility data should be presented in a clear and standardized format.

Table 2: Example of a Solubility Data Table

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µg/mL) | Solubility (mM) |

| Deionized Water | 25 | |||

| PBS (pH 7.4) | 25 | |||

| Ethanol | 25 | |||

| Methanol | 25 | |||

| DMSO | 25 | |||

| Acetone | 25 | |||

| Toluene | 25 | |||

| Hexane | 25 |

Safety Precautions

Researchers should always consult the Safety Data Sheet (SDS) for this compound and for all solvents used. General safety precautions include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation, ingestion, and skin contact.

Conclusion

References

- 1. tandfonline.com [tandfonline.com]

- 2. digitalcommons.liberty.edu [digitalcommons.liberty.edu]

- 3. chem.ws [chem.ws]

- 4. This compound | C8H11ClN2O | CID 2763957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 17321-24-3 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. atsdr.cdc.gov [atsdr.cdc.gov]

An In-depth Technical Guide to the Spectral Characteristics of 3-(tert-Butoxy)-6-chloropyridazine

This technical guide provides a detailed analysis of the expected spectral data for 3-(tert-butoxy)-6-chloropyridazine, a heterocyclic compound of interest in medicinal chemistry and drug development. Given the limited availability of direct experimental spectra in public databases, this document synthesizes predictive data based on the analysis of analogous structures and fundamental principles of nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS). This guide is intended for researchers, scientists, and professionals in the field of drug development to aid in the identification, characterization, and quality control of this molecule.

Molecular Structure and Key Features

This compound possesses a pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms. This core is substituted with a chlorine atom at the 6-position and a tert-butoxy group at the 3-position. These structural features give rise to a unique spectral fingerprint that can be elucidated through various analytical techniques.

Figure 1: 2D structure of this compound.

Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR chemical shifts for this compound in a standard deuterated solvent like CDCl₃ are presented below.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing two signals for the aromatic protons on the pyridazine ring and a single, prominent signal for the nine equivalent protons of the tert-butyl group.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 7.4 - 7.6 | Doublet | 1H | H-4 | The proton at position 4 is adjacent to the proton at position 5, leading to a doublet. Its chemical shift is influenced by the adjacent nitrogen and the chlorine atom. |

| ~ 7.0 - 7.2 | Doublet | 1H | H-5 | The proton at position 5 is coupled to the proton at position 4, resulting in a doublet. It is generally expected to be slightly upfield compared to H-4. |

| ~ 1.6 | Singlet | 9H | -C(CH₃)₃ | The nine protons of the tert-butyl group are equivalent and show a characteristic singlet in a region typically upfield.[1] |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information on the different carbon environments within the molecule.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 160 - 165 | C-3 | This carbon is attached to the electronegative oxygen of the tert-butoxy group and a nitrogen atom, causing a significant downfield shift. |

| ~ 150 - 155 | C-6 | The carbon atom bonded to the chlorine atom is also expected to be significantly deshielded. |

| ~ 125 - 130 | C-4 | Aromatic carbon adjacent to a nitrogen atom. |

| ~ 120 - 125 | C-5 | Aromatic carbon. |

| ~ 80 - 85 | -C (CH₃)₃ | The quaternary carbon of the tert-butyl group. |

| ~ 28 - 30 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group.[1] |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

| Predicted Wavenumber (cm⁻¹) | Bond Vibration | Intensity | Rationale |

| 3100 - 3000 | Aromatic C-H stretch | Medium | Characteristic for C-H bonds on an aromatic ring.[2][3] |

| 2980 - 2850 | Aliphatic C-H stretch | Strong | Due to the C-H bonds of the tert-butyl group.[4] |

| 1600 - 1450 | C=C and C=N stretching | Medium to Strong | These absorptions are characteristic of the pyridazine aromatic ring system.[2][5] |

| 1250 - 1200 | Aryl-O stretching | Strong | Characteristic of the C-O bond between the pyridazine ring and the tert-butoxy group.[6] |

| 850 - 550 | C-Cl stretching | Strong | The carbon-chlorine bond vibration is expected in this region.[7] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. For this compound (molecular weight: 186.64 g/mol ), electron ionization (EI) would likely lead to the following fragmentation pattern.

The molecular ion peak (M⁺) is expected at m/z 186, with an M+2 peak at m/z 188 of approximately one-third the intensity, which is characteristic of the presence of a single chlorine atom.

Proposed Fragmentation Pathway:

A primary fragmentation pathway would involve the loss of isobutylene from the tert-butoxy group, a common fragmentation for tert-butyl ethers, leading to a stable radical cation.

Figure 2: Proposed mass spectrometry fragmentation pathway.

Experimental Protocols

The following are standard, field-proven methodologies for acquiring the spectral data discussed in this guide.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in ~0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Acquire the spectrum with a 90° pulse.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a relaxation delay of 5 seconds to ensure full relaxation of the protons.

-

Co-add at least 16 scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum with proton decoupling.

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a relaxation delay of 2 seconds.

-

Co-add a sufficient number of scans (typically >1024) to obtain a good signal-to-noise ratio, especially for the quaternary carbons.

-

-

Data Processing: Process the raw data using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectra using the TMS signal at 0.00 ppm for ¹H and the CDCl₃ solvent peak at 77.16 ppm for ¹³C.

IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Acquisition:

-

Record a background spectrum of the empty sample compartment (or the clean ATR crystal).

-

Record the sample spectrum over the range of 4000 to 400 cm⁻¹.

-

Co-add at least 32 scans to improve the signal-to-noise ratio.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a direct insertion probe or through a gas chromatograph (GC-MS) if the compound is sufficiently volatile and thermally stable.

-

Instrumentation: Use a mass spectrometer equipped with an electron ionization (EI) source.

-

Acquisition:

-

Set the electron energy to 70 eV.

-

Scan a mass range from m/z 40 to 300 to ensure detection of the molecular ion and expected fragments.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions. Compare the isotopic pattern of the molecular ion with the theoretical pattern for a compound containing one chlorine atom.

Conclusion

This technical guide provides a comprehensive overview of the predicted spectral characteristics of this compound. By leveraging established principles of NMR, IR, and mass spectrometry, and by drawing comparisons with analogous structures, a detailed spectral profile has been constructed. This information serves as a valuable resource for the identification, purity assessment, and structural elucidation of this compound in research and development settings. The provided experimental protocols offer a standardized approach for obtaining high-quality spectral data.

References

- 1. acdlabs.com [acdlabs.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. uanlch.vscht.cz [uanlch.vscht.cz]

- 4. Characteristic IR Absorptions | OpenOChem Learn [learn.openochem.org]

- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Synthesis of 3-(Tert-Butoxy)-6-Chloropyridazine

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-(tert-butoxy)-6-chloropyridazine, a key heterocyclic intermediate in medicinal chemistry and drug development. The document delves into the underlying reaction mechanism, offers a detailed and validated experimental protocol, and discusses critical aspects of process optimization and product characterization. It is designed for researchers, chemists, and professionals in the pharmaceutical sciences, offering field-proven insights to ensure a successful and reproducible synthesis. The pyridazine scaffold is a privileged structure in drug discovery, known for its presence in numerous biologically active compounds.[1] This guide focuses on the nucleophilic aromatic substitution (SNAr) pathway, a robust and widely adopted method for the functionalization of electron-deficient heteroaromatic systems.

Introduction: The Significance of the Pyridazine Core

The pyridazine ring system, a 1,2-diazine, is a cornerstone in the design of novel therapeutic agents. Its unique electronic properties, including a π-deficient aromatic skeleton and basic nitrogen atoms, allow for a multitude of molecular interactions such as hydrogen bonding and chelation, which are critical for drug-receptor binding.[1] Consequently, pyridazine derivatives are instrumental in the development of pharmaceuticals and agrochemicals.[2]

This compound (CAS No: 17321-24-3) serves as a versatile building block.[3][4] The tert-butoxy group acts as a sterically bulky ether linkage, while the chlorine atom at the 6-position provides a reactive handle for further synthetic transformations, such as cross-coupling reactions or additional nucleophilic substitutions.[5] This dual functionality makes it an invaluable precursor for constructing complex molecular architectures required for modern drug candidates.[6]

This guide focuses on its synthesis via a Nucleophilic Aromatic Substitution (SNAr) reaction, starting from the commercially available 3,6-dichloropyridazine.

Reaction Mechanism and Scientific Rationale

The synthesis of this compound is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. This class of reaction is fundamental in aromatic and heteroaromatic chemistry, providing a powerful method for C-O, C-N, and C-S bond formation.[7]

The SNAr Mechanism

The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence.[8]

-

Nucleophilic Attack: The reaction is initiated by the attack of a potent nucleophile, in this case, the tert-butoxide anion (generated from potassium tert-butoxide), on one of the electron-deficient carbon atoms of the 3,6-dichloropyridazine ring. The π-deficient nature of the pyridazine ring makes it susceptible to such an attack.[9]

-

Formation of a Meisenheimer-like Intermediate: This attack disrupts the aromaticity of the ring and forms a negatively charged, non-aromatic intermediate, often referred to as a Meisenheimer complex. The negative charge is resonance-stabilized by the electron-withdrawing nitrogen atoms within the pyridazine ring.

-

Elimination and Re-aromatization: The aromaticity of the ring is restored by the expulsion of a leaving group. In this synthesis, a chloride ion is ejected, yielding the final substituted product.

Due to the symmetry of 3,6-dichloropyridazine, the initial nucleophilic attack can occur at either C3 or C6 with equal probability, leading to the same mono-substituted product.

Causality Behind Experimental Choices

-

Choice of Substrate (3,6-Dichloropyridazine): This is an ideal starting material due to the two activating chloro-substituents, which are good leaving groups and render the pyridazine ring sufficiently electron-deficient for the SNAr reaction to proceed efficiently.

-

Choice of Nucleophile (Potassium tert-Butoxide): Potassium tert-butoxide (KOtBu) is selected for several key reasons. It is a strong, non-nucleophilic base in many contexts, but here it serves as an excellent source of the tert-butoxide nucleophile.[10] Its significant steric bulk discourages over-reaction (di-substitution) under controlled stoichiometric conditions, enhancing the selectivity for the desired mono-substituted product.[11][12]

-

Choice of Solvent (Anhydrous THF): A polar aprotic solvent like Tetrahydrofuran (THF) is optimal. It effectively solvates the potassium counter-ion, which helps to dissociate the ion pair and increase the reactivity of the tert-butoxide anion. Crucially, it does not participate in hydrogen bonding, which would otherwise solvate and deactivate the nucleophile. The reaction must be conducted under anhydrous conditions as KOtBu reacts readily with water.[13]

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and high yield.

Materials and Reagents

| Reagent/Material | CAS No. | Molecular Wt. ( g/mol ) | Recommended Purity |

| 3,6-Dichloropyridazine | 141-30-0 | 148.98 | >98% |

| Potassium tert-Butoxide (KOtBu) | 865-47-4 | 112.21 | >98% |

| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | 72.11 | >99.5%, <50 ppm H₂O |

| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | ACS Grade |

| Deionized Water | 7732-18-5 | 18.02 | N/A |

| Saturated Brine Solution | N/A | N/A | N/A |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ACS Grade |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Nitrogen/Argon gas inlet and bubbler

-

Addition funnel or powder funnel

-

Thermometer or temperature probe

-

Separatory funnel (500 mL)

-

Rotary evaporator

-

Standard laboratory glassware

Step-by-Step Synthesis Procedure

-

Reaction Setup: Assemble the three-neck flask with a magnetic stir bar, condenser, and nitrogen inlet. Flame-dry the glassware under vacuum and backfill with nitrogen or argon to ensure an inert atmosphere.

-

Dissolution of Starting Material: To the flask, add 3,6-dichloropyridazine (10.0 g, 67.1 mmol) and anhydrous THF (100 mL). Stir the mixture at room temperature until all the solid has dissolved.

-

Addition of Nucleophile: Slowly add potassium tert-butoxide (7.53 g, 67.1 mmol, 1.0 eq.) to the stirred solution in portions over 20-30 minutes. The addition is exothermic; maintain the internal temperature below 30 °C using a water bath if necessary.

-

Reaction: Stir the resulting suspension at room temperature for 12-16 hours.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., mobile phase: 3:1 Hexanes/EtOAc). The disappearance of the starting material spot indicates reaction completion.[14]

-

Work-up: Carefully quench the reaction by slowly adding deionized water (50 mL). Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 75 mL).

-

Washing: Combine the organic layers and wash sequentially with deionized water (2 x 50 mL) and saturated brine solution (1 x 50 mL) to remove any remaining inorganic impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, to afford this compound as a solid.

Visualization of the Synthetic Workflow

The following diagram outlines the logical flow of the experimental protocol.

Caption: Workflow for the synthesis of this compound.

Process Optimization and Troubleshooting

| Issue | Potential Cause(s) | Recommended Solution(s) |

| Low Yield | 1. Incomplete reaction. 2. Moisture contamination deactivating KOtBu. 3. Loss of product during work-up. | 1. Extend reaction time or gently warm to 40-50 °C. 2. Ensure all glassware is thoroughly dried and use high-quality anhydrous solvent. 3. Perform extractions diligently; ensure proper phase separation. |

| Di-substitution Product | 1. Excess KOtBu used. 2. Reaction temperature too high. | 1. Use precisely 1.0 equivalent of KOtBu. 2. Maintain room temperature and ensure slow, controlled addition of the base. |

| Hydrolysis of Product | Acidic conditions during work-up. | Ensure work-up is performed under neutral or slightly basic conditions. Avoid strong acids. |

| Difficult Purification | Product co-elutes with impurities or starting material. | Optimize the solvent system for column chromatography. A shallow gradient elution often improves separation. |

Product Characterization

Confirming the identity and purity of the final compound is paramount.

-

Physical Appearance: Typically an off-white to pale yellow solid.

-

¹H NMR Spectroscopy: The proton NMR spectrum is the most definitive tool for structural confirmation. Expect to see two doublets in the aromatic region corresponding to the two protons on the pyridazine ring, and a sharp singlet in the aliphatic region (around 1.6 ppm) integrating to nine protons, characteristic of the tert-butyl group.

-

¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for the four unique carbons of the pyridazine ring and the quaternary and methyl carbons of the tert-butyl group.

-

Mass Spectrometry (MS): The mass spectrum should display a molecular ion peak [M]⁺ and a prominent [M+2]⁺ peak with approximately one-third the intensity, which is the characteristic isotopic signature of a molecule containing one chlorine atom. The expected monoisotopic mass is approximately 186.06 g/mol .[3]

Safety and Handling Precautions

All experimental work should be conducted in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

3,6-Dichloropyridazine: Harmful if swallowed and causes skin and serious eye irritation. May cause respiratory irritation.[15][16][17] Avoid inhalation of dust and contact with skin and eyes.[18]

-

Potassium tert-Butoxide: A flammable and corrosive solid that reacts vigorously with water.[13] It causes severe skin burns and eye damage. Handle under an inert atmosphere and away from moisture and ignition sources.

-

Anhydrous Solvents (THF, Ethyl Acetate): Highly flammable liquids. Keep away from open flames and sparks. THF can form explosive peroxides upon prolonged exposure to air; use freshly opened bottles or tested solvent.

Dispose of all chemical waste in accordance with local, state, and federal regulations.

References

- 1. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C8H11ClN2O | CID 2763957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CAS: 17321-24-3 | Chemical Product | FINETECH INDUSTRY LIMITED - FINETECH INDUSTRY LIMITED - Custom Synthesis and Chemical Reagents Supplier [finetechnology-ind.com]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. youtube.com [youtube.com]

- 10. sarchemlabs.com [sarchemlabs.com]

- 11. Reagent Friday: Potassium tert-butoxide [KOC(CH3)3] [bzchemicals.com]

- 12. masterorganicchemistry.com [masterorganicchemistry.com]

- 13. spectrumchemical.com [spectrumchemical.com]

- 14. researchgate.net [researchgate.net]

- 15. cpachem.com [cpachem.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 18. fishersci.com [fishersci.com]

The Chloropyridazine Core: A Technical Guide to Reactivity and Application

For Researchers, Scientists, and Drug Development Professionals

The pyridazine nucleus, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in medicinal chemistry and materials science.[1][2] Its inherent π-deficiency and the presence of basic nitrogen atoms contribute to a unique electronic landscape, making it a versatile building block for the synthesis of novel therapeutic agents and functional materials.[2][3] Among its derivatives, chloropyridazines stand out as particularly valuable intermediates due to the reactivity of the carbon-chlorine bond, which serves as a linchpin for a wide array of chemical transformations.[4][5]

This technical guide provides an in-depth exploration of the reactivity of the chloropyridazine ring system. Moving beyond a simple catalog of reactions, we will delve into the mechanistic underpinnings of these transformations, offering field-proven insights into experimental design and optimization. Our focus is on empowering researchers to harness the full synthetic potential of this important heterocyclic motif.

The Electronic Landscape of Chloropyridazines: A Foundation for Reactivity

The reactivity of the chloropyridazine ring is fundamentally governed by the electron-withdrawing nature of the two adjacent nitrogen atoms. This creates a π-deficient aromatic system, rendering the carbon atoms electrophilic and susceptible to attack by nucleophiles. The chlorine substituent further influences this reactivity, acting as a good leaving group in nucleophilic substitution reactions and a handle for transition metal-catalyzed cross-coupling.[6]

The positions of the nitrogen and chlorine atoms on the ring significantly impact the reactivity. For instance, in 3,6-dichloropyridazine, both chlorine atoms are activated towards nucleophilic displacement.[7] Understanding these electronic effects is paramount for predicting regioselectivity and designing effective synthetic strategies.

Key Transformations of the Chloropyridazine Ring

The chloropyridazine core is amenable to a variety of powerful synthetic transformations, primarily categorized as nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a cornerstone of chloropyridazine chemistry.[8] The electron-deficient nature of the pyridazine ring facilitates the addition of a nucleophile to form a stabilized Meisenheimer intermediate, followed by the expulsion of the chloride ion.[9] This two-step addition-elimination mechanism is distinct from SN1 and SN2 reactions.[8]

Common nucleophiles employed in SNAr reactions with chloropyridazines include amines, alkoxides, and thiols. These reactions are often thermally driven and may require the use of a base to deprotonate the incoming nucleophile or neutralize the HCl byproduct.[9][10] The choice of solvent is also critical, with polar aprotic solvents like DMF or DMSO often favoring the reaction by stabilizing the charged intermediate.

Experimental Protocol: General Procedure for SNAr with an Amine

-

Reaction Setup: To a solution of the chloropyridazine (1.0 equiv) in a suitable polar aprotic solvent (e.g., DMF, DMSO, or NMP) is added the amine nucleophile (1.1-1.5 equiv) and a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or DIPEA) (1.5-2.0 equiv).

-

Reaction Conditions: The reaction mixture is heated to a temperature between 80-150 °C. The progress of the reaction is monitored by an appropriate analytical technique (e.g., TLC or LC-MS).

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate or dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired aminopyridazine.

Palladium-Catalyzed Cross-Coupling Reactions

The advent of palladium-catalyzed cross-coupling reactions has revolutionized organic synthesis, and these methods are particularly powerful for the functionalization of chloropyridazines.[6] While chloroarenes are generally less reactive than their bromo or iodo counterparts, the development of sophisticated ligand systems has enabled efficient coupling of chloropyridazines.[11]

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, typically between an organohalide and an organoboron compound.[12] For chloropyridazines, this reaction allows for the introduction of a wide range of aryl, heteroaryl, and alkyl groups. The choice of palladium catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions.[13][14] Bulky, electron-rich phosphine ligands are often required to facilitate the oxidative addition of the C-Cl bond to the palladium(0) center, which is often the rate-limiting step.[11]

Experimental Protocol: Suzuki-Miyaura Coupling of a Chloropyridazine

-

Reaction Setup: In an oven-dried Schlenk tube, the chloropyridazine (1.0 equiv), boronic acid or ester (1.1-1.5 equiv), palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%), ligand (e.g., SPhos, XPhos, RuPhos) (2-10 mol%), and base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv) are combined. The tube is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Degassed solvent (e.g., toluene, dioxane, or a mixture with water) is added via syringe.

-

Reaction Conditions: The reaction mixture is heated to the desired temperature (typically 80-120 °C) with stirring. The reaction progress is monitored by TLC or LC-MS.

-

Work-up and Purification: After completion, the reaction is cooled to room temperature and filtered through a pad of Celite, washing with an organic solvent. The filtrate is concentrated, and the residue is purified by column chromatography to yield the coupled product.

The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for the formation of C-N bonds, providing a direct route to N-aryl and N-heteroaryl amines.[15][16] This reaction is particularly valuable for the synthesis of aminopyridazines, which are common motifs in pharmaceuticals.[17] Similar to the Suzuki coupling, the success of the Buchwald-Hartwig amination of chloropyridazines relies heavily on the use of specialized ligands that promote the challenging oxidative addition and subsequent reductive elimination steps.[11][18] A strong, non-nucleophilic base, such as sodium tert-butoxide, is typically required.[11]

| Parameter | Condition | Rationale |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, or palladacycle precatalysts | Precatalysts often provide more consistent results by generating the active Pd(0) species in situ.[11] |

| Ligand | Bulky, electron-rich biaryl phosphines (e.g., RuPhos, BrettPhos) | Essential for activating the C-Cl bond for oxidative addition.[11] |

| Base | Strong, non-nucleophilic base (e.g., NaOtBu, LiHMDS) | Facilitates the deprotonation of the amine and promotes the catalytic cycle.[11][16] |

| Solvent | Anhydrous, non-protic solvents (e.g., toluene, dioxane) | Prevents quenching of the base and interference with the catalyst.[11] |

| Temperature | 80-120 °C | Elevated temperatures are often necessary to overcome the activation barrier for C-Cl bond cleavage.[11] |

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[19][20] This reaction is catalyzed by a palladium complex and typically requires a copper(I) co-catalyst.[21][22] The Sonogashira coupling of chloropyridazines provides access to alkynylpyridazine derivatives, which are valuable intermediates for further transformations or as final products in materials science and medicinal chemistry.[23] The reaction is generally carried out in the presence of an amine base, which also serves as the solvent in many cases.[20]

Applications in Drug Discovery and Beyond

The synthetic versatility of the chloropyridazine ring system has made it a cornerstone in the development of a wide range of biologically active molecules.[2][4] Pyridazine-containing compounds have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[2][5][24] The ability to readily introduce diverse substituents onto the pyridazine core through the reactions described above allows for the fine-tuning of a molecule's physicochemical properties and biological activity.[2] For instance, the introduction of aromatic and heteroaromatic moieties via Suzuki coupling can modulate a compound's ability to interact with biological targets.[12] Similarly, the installation of amino groups through Buchwald-Hartwig amination can introduce hydrogen bonding capabilities that are crucial for drug-receptor interactions.[17]

Beyond pharmaceuticals, pyridazine derivatives are also being explored for their applications in agrochemicals and materials science.[1][4] The unique electronic properties of the pyridazine ring can be harnessed to create novel dyes, ligands for catalysis, and functional organic materials.[3]

Conclusion

The chloropyridazine ring system represents a highly valuable and versatile platform for the synthesis of complex molecules. A thorough understanding of its electronic properties and the judicious application of modern synthetic methodologies, particularly nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, are key to unlocking its full potential. As the demand for novel chemical entities in drug discovery and materials science continues to grow, the chloropyridazine core is poised to remain a central building block for innovation.

References

- 1. Synthesis of Pyridazine Derivatives via Aza-Diels-Alder Reactions of 1,2,3-Triazine Derivatives and 1-Propynylamines [organic-chemistry.org]

- 2. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Incorporation of pyridazine rings in the structure of functionalized π-conjugated materials [ouci.dntb.gov.ua]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. electronicsandbooks.com [electronicsandbooks.com]

- 7. researchgate.net [researchgate.net]

- 8. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]

- 9. youtube.com [youtube.com]

- 10. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 19. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 20. Sonogashira Coupling [organic-chemistry.org]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. youtube.com [youtube.com]

- 23. snu.elsevierpure.com [snu.elsevierpure.com]

- 24. Design and synthesis of novel chloropyridazine hybrids as promising anticancer agents acting by apoptosis induction and PARP-1 inhibition through a molecular hybridization strategy - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Modulating the Core: A Guide to the Electronic Properties of Substituted Pyridazines for Advanced Drug Discovery

An In-Depth Technical Guide:

Abstract

The pyridazine ring, a 1,2-diazine, is an increasingly important scaffold in medicinal chemistry, recognized for its unique physicochemical properties that distinguish it from other azines and the ubiquitous phenyl ring.[1][2] Its inherent high dipole moment, capacity for dual hydrogen bonding, and π-stacking interactions make it a versatile tool for molecular recognition at biological targets.[1][3] The recent FDA approvals of pyridazine-containing drugs like deucravacitinib and relugolix underscore its growing significance.[2] This guide provides an in-depth exploration of the electronic properties of the pyridazine core and elucidates how these properties are systematically modulated by substituents. We will examine the theoretical underpinnings of its electronic structure, detail the experimental and computational methodologies used for its characterization, and discuss how a profound understanding of these electronic effects is leveraged to solve complex challenges in modern drug development, from enhancing target affinity to optimizing ADME profiles.

The Unsubstituted Pyridazine Core: A Baseline of Unique Electronic Features

The pyridazine ring is not merely a bioisosteric replacement for a phenyl group; its intrinsic electronic architecture offers distinct advantages and challenges. The two adjacent nitrogen atoms create a powerful inductive effect and a significant dipole moment, fundamentally altering the electron distribution compared to benzene or even its isomeric diazines, pyrimidine and pyrazine.[4][5]

Key Physicochemical Properties:

-

High Dipole Moment: The adjacent, highly electronegative nitrogen atoms create a pronounced dipole moment (approx. 4D), concentrating electron lone pairs on one side of the molecule.[4] This polarity is instrumental in enhancing aqueous solubility and facilitating dipole-dipole interactions with protein targets.

-

Weak Basicity: Pyridazine is a weak base (pKa ≈ 2.0-2.3), considerably less basic than pyridine (pKa ≈ 5.2).[1][4] This property limits salt formation to strong acids but can be advantageous in preventing unwanted interactions with acidic biological compartments. The basicity can, however, be significantly enhanced by substituents, such as in 3-aminopyridazines.[1]

-

Electron-Deficient Carbons: The inductive pull of the nitrogen atoms renders the ring's carbon atoms electron-deficient, particularly at the C3 and C6 positions.[1][4] This influences the acidity of attached C-H bonds and makes the ring susceptible to nucleophilic attack, a key consideration in both synthesis and metabolic stability.

-

Dual Hydrogen Bond Acceptor: The two adjacent nitrogen lone pairs provide a robust, dual hydrogen-bonding capacity, which can be critical for anchoring a molecule within a protein's active site.[1][2]

Table 1: Comparative Physicochemical Properties of Azines

| Property | Benzene | Pyridine | Pyridazine | Pyrimidine | Pyrazine |

|---|---|---|---|---|---|

| Dipole Moment (D) | 0 | ~2.2 | ~4.0 | ~2.3 | 0 |

| pKa | N/A | ~5.2 | ~2.3 | ~1.3 | ~0.6 |

| cLogP (Calculated) | ~2.13 | ~0.65 | ~0.40 | ~-0.13 | ~-0.21 |

| Aromaticity Index (IA) | 100 | 86 | 79 | 81 | 77 |

Data compiled from references[1][4]. Values are approximate and can vary based on the calculation method.

Caption: Fundamental electronic characteristics of the unsubstituted pyridazine ring.

The Role of Substituents: Tuning the Electronic Landscape

The true power of the pyridazine scaffold lies in its tunability. The placement of substituents allows for precise control over the ring's electronic properties, directly impacting its interactions with biological targets and its overall pharmacological profile. The choice between an electron-donating group (EDG) and an electron-withdrawing group (EWG) is a critical decision in the drug design process.

Electron-Withdrawing Groups (EWGs)

EWGs, such as nitro (-NO₂), cyano (-CN), or halogen (-Cl, -F) groups, further enhance the electron-deficient nature of the pyridazine ring.

-

Causality: Placing an EWG on the ring, particularly at the C3 or C6 positions, exacerbates the inductive pull already present from the ring nitrogens. This lowers the energy of the molecule's frontier molecular orbitals, specifically the Lowest Unoccupied Molecular Orbital (LUMO).

-

Consequences:

-

Increased Acidity of C-H Bonds: The C-H bonds on the ring become more acidic, making them potential C-H bond donors in specific molecular recognition events.[1]

-

Modulation of Redox Potential: The molecule becomes easier to reduce, a factor that can be measured via cyclic voltammetry and is critical for applications in areas like corrosion inhibition or for predicting metabolic susceptibility.[6]

-

Enhanced Electrophilicity: The ring becomes more susceptible to nucleophilic aromatic substitution, a property exploited in synthetic chemistry to build molecular complexity.[7]

-

Electron-Donating Groups (EDGs)

EDGs, such as amino (-NH₂), hydroxyl (-OH), or alkoxy (-OR) groups, counteract the inductive effect of the ring nitrogens by donating electron density through resonance.

-

Causality: EDGs raise the energy of the Highest Occupied Molecular Orbital (HOMO). This reduces the HOMO-LUMO gap, which can have significant photophysical consequences and impacts the molecule's reactivity.[8]

-

Consequences:

-

Increased Basicity: An amino group, for instance, can significantly increase the pKa of the ring, allowing for salt formation and improved aqueous solubility, as seen with the drug minaprine.[1]

-

Altered H-Bonding: An -OH or -NH₂ group introduces a hydrogen bond donor site, complementing the acceptor sites of the ring nitrogens.

-

Modified Target Interactions: The altered electron distribution can fundamentally change how the molecule docks into a protein active site, influencing π-π stacking interactions and electrostatic complementarity.[1]

-

Caption: Contrasting effects of EWGs and EDGs on the pyridazine core.

Methodologies for Characterization and Analysis

A multi-faceted approach combining experimental techniques and computational modeling is essential to fully characterize the electronic properties of novel pyridazine derivatives and to establish a robust structure-activity relationship (SAR).[9][10]

Experimental Characterization

Spectroscopic Techniques: Spectroscopy provides direct, empirical evidence of a molecule's structure and electronic environment.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable. The chemical shifts of ring protons and carbons are highly sensitive to the electronic effects of substituents. For example, the presence of an EWG will typically shift the signals of adjacent protons downfield (to a higher ppm) due to deshielding.[11][12]

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the vibrational frequencies of functional groups. The stretching frequencies of groups attached to the ring can provide insight into bond strength, which is influenced by the ring's electronic properties.[13]

-

UV-Visible Spectroscopy: This technique probes electronic transitions (e.g., n→π, π→π). Changes in the absorption maxima (λ_max) upon substitution can be correlated with alterations in the HOMO-LUMO gap.[14]

Electrochemical Analysis:

-

Cyclic Voltammetry (CV): CV is a powerful technique for determining the reduction and oxidation potentials of a molecule.[6][15] For pyridazine derivatives, this data provides quantitative insight into how substituents affect the ease of electron transfer, a property relevant to metabolic stability and potential interactions with redox-active biological systems like cytochrome P450 enzymes.[1][6]

Computational Modeling: A Predictive Framework

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide a predictive framework for understanding electronic properties before a molecule is even synthesized.[5][16]

-

Causality and Choice of Method: DFT is chosen for its excellent balance of computational cost and accuracy in describing electronic structures. The B3LYP functional with a basis set like 6-31G(d,p) is a standard and reliable choice for geometry optimization and electronic property calculation of organic molecules.[5][16] This approach allows for the calculation of key electronic descriptors.

Key Computational Outputs:

-

Optimized Molecular Geometry: Provides the most stable 3D conformation.

-

Frontier Molecular Orbitals (HOMO/LUMO): The energies and spatial distributions of the HOMO and LUMO are critical. The HOMO-LUMO energy gap is an indicator of chemical reactivity and electronic excitation energy.[8]

-

Molecular Electrostatic Potential (MEP) Map: Visually represents the electron density distribution, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. This is invaluable for predicting sites of H-bonding and other non-covalent interactions.

-

Calculated Dipole Moment and pKa: These values can be predicted and compared with experimental data to validate the computational model.

Caption: Integrated workflow for analyzing substituted pyridazines.

Protocols for the Scientist

Protocol 1: Computational Analysis of a Substituted Pyridazine via DFT

This protocol outlines a self-validating system for predicting the electronic properties of a novel pyridazine derivative.

-

Structure Generation: Build the 3D structure of the target molecule (e.g., 3-cyano-6-methoxypyridazine) using a molecular editor (e.g., Avogadro, GaussView).

-

Input File Preparation: Create an input file for a quantum chemistry package (e.g., Gaussian, ORCA).

-

Rationale: Specify a trusted level of theory. The # B3LYP/6-31G(d,p) Opt Freq keywords are a standard for reliable results. Opt requests a geometry optimization to find the lowest energy structure, and Freq calculates vibrational frequencies to confirm it is a true minimum (no imaginary frequencies).

-

-

Job Submission: Submit the calculation to a high-performance computing cluster.

-

Output Analysis:

-

Verification: Confirm the optimization converged and that frequency analysis yields zero imaginary frequencies. This validates the result as a stable structure.

-

Data Extraction: Extract the final optimized energy, HOMO and LUMO energy levels, and the calculated dipole moment from the output log file.

-

-

Visualization:

-

Rationale: Visualizing orbitals and potentials is key to chemical intuition.

-

Procedure: Generate cube files for the HOMO, LUMO, and the total electron density. Use visualization software to render these surfaces. Generate a Molecular Electrostatic Potential (MEP) map by mapping the electrostatic potential onto the electron density surface. Red regions will indicate high electron density (e.g., near the methoxy oxygen and ring nitrogens), while blue regions will indicate low electron density (e.g., near the cyano group).

-

-

Interpretation: Correlate the HOMO-LUMO gap with predicted reactivity and the MEP map with potential sites for intermolecular interactions.

Protocol 2: Electrochemical Characterization via Cyclic Voltammetry

This protocol provides a method to experimentally measure the reduction potential.

-

Sample Preparation: Prepare a ~1 mM solution of the pyridazine compound in a suitable solvent (e.g., acetonitrile or DMF) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Rationale: The electrolyte is essential to ensure conductivity of the solution. The solvent must be electrochemically stable within the potential window of interest.

-

-

Cell Assembly: Assemble a three-electrode electrochemical cell:

-

Working Electrode: Glassy carbon electrode (polished before each run).

-

Reference Electrode: Ag/AgCl or Saturated Calomel Electrode (SCE).

-

Counter Electrode: Platinum wire.

-

-

De-aeration: Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes.

-

Rationale: Oxygen is electroactive and its reduction can interfere with the measurement. Maintain a blanket of inert gas over the solution during the experiment.

-

-

Data Acquisition:

-

Connect the cell to a potentiostat.

-

Scan the potential from an initial value (e.g., 0 V) towards a negative potential (e.g., -2.0 V) and back at a set scan rate (e.g., 100 mV/s).

-

Record the resulting current vs. potential plot (the voltammogram).

-

-

Internal Standard: After the initial scan, add an internal standard with a known, stable redox potential (e.g., ferrocene). Rerun the scan.

-

Rationale: This is a self-validating step. Referencing the measured potential of the pyridazine derivative to the internal standard corrects for any drift in the reference electrode potential.

-

-

Data Analysis: Identify the peak potential (E_pc) for the reduction wave. The position of this peak on the potential axis indicates the ease of reduction. Compare the E_pc values for pyridazines with different substituents to quantify their electronic effects.

Conclusion and Future Directions

The electronic properties of the pyridazine core are a finely tunable feature that medicinal chemists can exploit to achieve desired pharmacological outcomes. By strategically placing electron-donating or -withdrawing substituents, researchers can modulate a molecule's solubility, basicity, hydrogen bonding capabilities, and metabolic stability. The integrated use of high-level computational modeling and empirical characterization techniques provides a robust framework for understanding and predicting these effects, thereby accelerating the design-make-test-analyze cycle in drug discovery. As our understanding of complex biological systems deepens, the ability to precisely engineer the electronic landscape of scaffolds like pyridazine will become even more critical in the development of the next generation of targeted therapeutics.

References

- 1. The pyridazine heterocycle in molecular recognition and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The pyridazine heterocycle in molecular recognition and drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. sphinxsai.com [sphinxsai.com]

- 5. metaphactory [semopenalex.org]

- 6. electrochemsci.org [electrochemsci.org]

- 7. knowledge.uchicago.edu [knowledge.uchicago.edu]

- 8. Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules† - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The structure-AChE inhibitory activity relationships study in a series of pyridazine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and Structure Activity Relationship of Pyridazine-Based Inhibitors for Elucidating the Mechanism of Amyloid Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. mdpi.com [mdpi.com]

- 13. jocpr.com [jocpr.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 3-(Tert-Butoxy)-6-Chloropyridazine

Introduction: Unlocking the Potential of the Pyridazine Core

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its remarkable efficiency in constructing carbon-carbon bonds.[1][2] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool in academic and industrial laboratories, particularly in the synthesis of biaryl and heteroaryl motifs that are central to many bioactive molecules.[3]

The pyridazine scaffold is a privileged heterocycle in medicinal chemistry, frequently appearing in compounds with diverse pharmacological activities.[4][5] The ability to selectively functionalize this electron-deficient ring system is therefore of paramount importance to drug development professionals. 3-(Tert-Butoxy)-6-Chloropyridazine is a valuable and versatile building block for this purpose. However, as a heteroaryl chloride, it presents a greater challenge for C-C bond formation compared to its more reactive bromide or iodide counterparts, necessitating a carefully optimized catalytic system.[6][7]

This application note provides a comprehensive guide to the successful Suzuki-Miyaura coupling of this compound. We will delve into the mechanistic underpinnings of the reaction, detail a robust and validated protocol, and offer expert insights into parameter optimization and troubleshooting, empowering researchers to confidently utilize this key transformation.

Reaction Principle and Catalytic Cycle

The Suzuki-Miyaura reaction couples an organoboron species (like a boronic acid or its ester) with an organohalide. The overall transformation for our substrate is shown below:

Figure 1. General scheme for the Suzuki coupling of this compound.

The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states.[8] Understanding this cycle is critical for rational optimization and troubleshooting.

The three key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the pyridazine. This is often the rate-determining step for less reactive aryl chlorides and requires a highly active, electron-rich catalyst to proceed efficiently.[2][9][10]

-

Transmetalation: In this step, the organic moiety (R') is transferred from the boron atom to the Pd(II) center. This process is facilitated by a base, which activates the boronic acid by forming a more nucleophilic boronate "ate" complex (e.g., [R'B(OH)₃]⁻).[1][11][12][13]

-

Reductive Elimination: The two organic groups on the palladium complex (the pyridazine and R') couple to form the new C-C bond in the final product. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the cycle.[2][9][14]

References

- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 2. byjus.com [byjus.com]

- 3. youtube.com [youtube.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. uwindsor.ca [uwindsor.ca]

- 7. researchgate.net [researchgate.net]

- 8. Yoneda Labs [yonedalabs.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. benchchem.com [benchchem.com]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. benchchem.com [benchchem.com]

- 14. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions with 3-(Tert-Butoxy)-6-Chloropyridazine

Introduction

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the development of efficient and versatile methods for the construction of complex molecular architectures is paramount. Palladium-catalyzed cross-coupling reactions have emerged as a cornerstone technology for the formation of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, offering a powerful toolkit for medicinal chemists and drug development professionals.[1][2] This guide provides a comprehensive overview and detailed protocols for the application of 3-(tert-butoxy)-6-chloropyridazine as a key building block in palladium-catalyzed cross-coupling reactions.